

Application Note: Peptide Coupling Reagents Involving Morpholine S,S-Dioxide Moieties

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Compound of Interest

Compound Name: *Morpholine, S,S-dioxide*

CAS No.: 16958-11-5

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Executive Summary

The evolution of peptide coupling reagents has shifted towards maximizing efficiency while minimizing racemization and toxicity. While benzotriazoles (HOBT, HATU) and standard morpholine-based reagents (DMT-MM, COMU) are industry standards, the incorporation of Morpholine S,S-dioxide (also known as Thiomorpholine 1,1-dioxide) moieties represents a specialized advancement.

This moiety is primarily utilized to enhance water solubility, increase electron-withdrawing capability (improving leaving group ability), and reduce lipophilicity compared to standard morpholine analogs. This guide focuses on the application, mechanism, and protocols for reagents utilizing this structural motif, most notably analogs of DMT-MM (Triazine-based) and specialized Uronium salts.

Key Advantages of Morpholine S,S-Dioxide Moieties

Feature	Benefit in Peptide Synthesis
Enhanced Water Solubility	Facilitates coupling in aqueous/organic mixtures; ideal for fragment condensation and bioconjugation.
Reduced Lipophilicity	Easier removal of reagent by-products (ureas/active esters) during aqueous workup.
Increased Reactivity	The sulfone group () is strongly electron-withdrawing, activating the intermediate ester more aggressively than a standard morpholine oxygen.
Safety Profile	Non-explosive compared to benzotriazole derivatives (HOBt/HOAt).

The Chemistry of Morpholine S,S-Dioxide Reagents

Structural Rationale

The core innovation lies in replacing the ether oxygen of a morpholine ring with a sulfone () group. In the context of coupling reagents like DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), this modification alters the electronic landscape of the active intermediate.

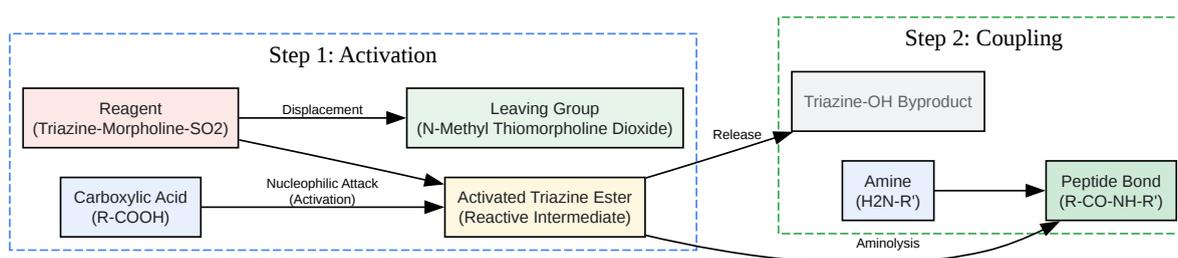
- Standard Reagent (DMT-MM): Uses a Morpholine ring.^{[1][2][3]} Good solubility in alcohols/water, but the leaving group is moderately reactive.
- S,S-Dioxide Analog: Uses a Thiomorpholine 1,1-dioxide ring. The sulfone pulls electron density from the nitrogen, destabilizing the acyloxy-ammonium intermediate and accelerating the nucleophilic attack by the amine.

Mechanism of Action (Triazine Scaffold)

The mechanism follows a two-step activation pathway similar to DMT-MM.

- Activation: The carboxylate attacks the triazine ring, displacing the Morpholine S,S-dioxide moiety (as a neutral leaving group) to form an activated triazine ester.
- Aminolysis: The amine attacks the activated ester, forming the peptide bond and releasing 4,6-dimethoxy-1,3,5-triazin-2-ol.

Mechanistic Pathway Diagram



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Caption: Activation pathway of triazine-based coupling reagents involving morpholine S,S-dioxide displacement.

Experimental Protocols

Protocol A: General Coupling in Organic Solvents (DMF/DCM)

This protocol is optimized for reagents like DMT-MM analogs or Uronium-S,S-dioxide salts.

Reagents:

- Carboxylic Acid (1.0 equiv)
- Amine (1.0 – 1.2 equiv)
- Coupling Reagent (e.g., DMT-MM analog) (1.0 – 1.1 equiv)

- Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 3.0 equiv)
- Solvent: DMF, DCM, or THF (0.1 – 0.2 M concentration)

Procedure:

- Dissolution: Dissolve the carboxylic acid and the coupling reagent in the chosen solvent at room temperature (RT).
- Activation: Add the base (NMM/DIPEA) to the mixture. Stir for 2–5 minutes. Note: For triazine reagents, pre-activation is often not strictly necessary but can improve yields for sterically hindered acids.
- Coupling: Add the amine component.
- Monitoring: Stir at RT. Monitor reaction progress via HPLC or TLC (typically complete in 1–4 hours).
- Workup:
 - Dilute with EtOAc or DCM.
 - Wash sequentially with 5%
(or 1M HCl), Brine, 5%
, and Brine.
 - Advantage:^{[4][5][6][7]} The thiomorpholine dioxide byproduct is highly polar and washes out easily in the aqueous phase.
- Isolation: Dry over
, filter, and concentrate.

Protocol B: Aqueous/Green Solvent Coupling

A major advantage of Morpholine S,S-dioxide reagents is their stability and solubility in water/alcohol mixtures, making them ideal for Green Chemistry applications.

Reagents:

- Carboxylic Acid (1.0 equiv)
- Amine (1.0 equiv)
- Coupling Reagent (1.1 equiv)
- Solvent: Water/Ethanol (1:1) or 2-MeTHF.

Procedure:

- Dissolve the acid and amine in Water/Ethanol (1:1).
- Add the coupling reagent (solid) directly to the stirring mixture.
- Adjust pH to ~7.5–8.0 using NMM if necessary (often the reagent salt buffers the reaction).
- Stir for 6–12 hours.
- Purification: Since the by-products are water-soluble, the peptide often precipitates out (if hydrophobic) or can be purified directly via Prep-HPLC without liquid-liquid extraction.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of the active ester (especially in aqueous media).	Increase reagent equivalents (1.2–1.5 eq). Ensure pH is not >9.0, as high pH accelerates hydrolysis.
Racemization	Over-activation or high base concentration.	Use a weaker base (Collidine) or reduce base equivalents. Lower temperature to 0°C during activation.
Slow Reaction	Steric hindrance of the amine. [2]	Switch solvent to DMF (more polar). Add an additive like Oxyma Pure (though this overrides the specific S,S-dioxide effect, it aids kinetics).
Precipitation	Reagent insolubility in DCM.	Switch to DMF or NMP. Morpholine S,S-dioxide reagents are often less soluble in non-polar solvents like DCM.

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- Discusses advanced uronium reagents and the structural modifications (like barbituric acid derivatives)
- BenchChem Application Note. Thiomorpholine 1,1-dioxide hydrochloride as a Strategic Reagent. [Link](#)
 - Provides physical property data and handling protocols for the core moiety.

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